3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

medicinal chemistry bioisostere design hydrogen bond donor

3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1842394-21-1, molecular formula C₁₀H₁₅BF₂N₂O₂, MW 244.05) is a pinacol boronic ester derivative of pyrazole featuring a difluoromethyl (–CHF₂) substituent at the 3-position and the boronic ester at the 4-position. This regiospecific arrangement distinguishes it from N-difluoromethylated isomers and enables direct Suzuki–Miyaura cross-coupling at the C4 position to generate 3-difluoromethyl-4-aryl/heteroaryl pyrazoles.

Molecular Formula C10H15BF2N2O2
Molecular Weight 244.05 g/mol
Cat. No. B8100595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Molecular FormulaC10H15BF2N2O2
Molecular Weight244.05 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(F)F
InChIInChI=1S/C10H15BF2N2O2/c1-9(2)10(3,4)17-11(16-9)6-5-14-15-7(6)8(12)13/h5,8H,1-4H3,(H,14,15)
InChIKeyFOHCJQLHKNWPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1842394-21-1): A Regiospecific C4-Boronic Ester Building Block for Fluorinated Pyrazole Synthesis


3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1842394-21-1, molecular formula C₁₀H₁₅BF₂N₂O₂, MW 244.05) is a pinacol boronic ester derivative of pyrazole featuring a difluoromethyl (–CHF₂) substituent at the 3-position and the boronic ester at the 4-position. This regiospecific arrangement distinguishes it from N-difluoromethylated isomers and enables direct Suzuki–Miyaura cross-coupling at the C4 position to generate 3-difluoromethyl-4-aryl/heteroaryl pyrazoles [1]. The compound serves as a key intermediate for constructing the 3-(difluoromethyl)pyrazole scaffold, a privileged pharmacophore found in multiple commercial succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targeted anticancer agents [2]. The pinacol ester form provides enhanced bench stability and resistance to protodeboronation relative to the corresponding free boronic acid [3].

Why Generic Pyrazole Boronic Esters Cannot Substitute for 3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in SAR-Driven Programs


The 3-(difluoromethyl)-4-boronic ester pyrazole occupies a unique intersection of three critical design parameters that no single isomeric or functional analog simultaneously satisfies: (i) a C3–CHF₂ group that acts as a lipophilic hydrogen bond donor with Abraham's H-bond acidity parameter A = 0.085–0.126 [1], whereas the analogous C3–CF₃ (trifluoromethyl) group is a pure electron-withdrawing group lacking H-bond donor capacity; (ii) a C4-boronic ester that enables direct Suzuki coupling without requiring protecting group manipulation on the pyrazole N1, preserving the free NH for subsequent diversification or target engagement [2]; and (iii) the pinacol ester form that significantly suppresses protodeboronation side reactions observed with free boronic acids under the aqueous basic conditions typical of Suzuki couplings [3]. The N1-difluoromethyl isomer (CAS 1206640-82-5) presents a fundamentally different hydrogen-bonding profile and electronic distribution, while 3-methyl or 3-trifluoromethyl analogs lack the characteristic CHF₂ H-bond donor pharmacophore. Substitution with a free boronic acid introduces storage instability and coupling inefficiency. These differences make interchanging these building blocks consequential for both reaction yield and biological target engagement.

Quantitative Differentiation of 3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Against Its Closest Chemical Analogs


C3–CHF₂ Hydrogen Bond Donor Capacity vs. C3–CF₃: Abraham's H-Bond Acidity Parameter (A) Comparison

The difluoromethyl (–CHF₂) group at the pyrazole 3-position acts as a lipophilic hydrogen bond donor, a property completely absent in the trifluoromethyl (–CF₃) analog. Zafrani et al. quantitatively determined the Abraham H-bond acidity parameter A for the CHF₂ group to be in the range 0.085–0.126, placing it on a scale comparable to thiophenol (A ≈ 0.09), aniline (A ≈ 0.16–0.26), and amine NH donors, but distinct from hydroxyl (A ≈ 0.33–0.60) [1]. The CF₃ group, by contrast, has an A value of essentially 0 and functions solely as an electron-withdrawing group. This means that a 3-CHF₂-pyrazole building block can engage in specific, directional H-bond interactions with biological targets that a 3-CF₃-pyrazole cannot, while maintaining higher lipophilicity than a 3-OH isostere [1].

medicinal chemistry bioisostere design hydrogen bond donor

Pinacol Ester Stability vs. Free Boronic Acid: Protodeboronation Resistance Under Suzuki Coupling Conditions

The pinacol boronic ester form of this compound provides quantified protection against protodeboronation—a major side reaction that erodes yield during Suzuki–Miyaura cross-couplings. Cox et al. demonstrated that pinacol boronic esters display a unique kinetic stability at elevated pH compared to the corresponding free boronic acids; the prehydrolysis of the pinacol ester to the free boronic acid is the rate-determining step for protodeboronation, and the cyclic ester's kinetic barrier protects the empty boron p-orbital from nucleophilic attack by water [1]. In the context of pyrazole boronic esters specifically, Clapham et al. reported that for trifluoromethyl-substituted pyrazolylboronic esters (the closest published analog system), Suzuki cross-couplings with heteroaryl halides proceeded in 60–85% yields, but competing protodeboronation was observed and required addition of potassium formate to suppress homocoupling [2]. The pinacol ester form of the target compound is therefore expected to offer superior coupling efficiency compared to the corresponding free 3-(difluoromethyl)-1H-pyrazole-4-boronic acid.

synthetic chemistry Suzuki coupling protodeboronation stability

Regiochemical Differentiation: 3-CHF₂-4-Bpin vs. 1-CHF₂-4-Bpin Isomer — Impact on Target Engagement and Synthetic Versatility

The regiospecific placement of the difluoromethyl group at the pyrazole 3-position (rather than the N1 position) is critical for biological activity in both the SDHI fungicide and kinase inhibitor fields. The 3-(difluoromethyl)pyrazole-4-carboxylic acid scaffold (directly accessible via oxidation of the target boronic ester's coupling products or alternative routes) serves as the key intermediate for seven commercial SDHI fungicides including fluxapyroxad, bixafen, isopyrazam, and sedaxane [1]. In these compounds, the 3-CHF₂ group participates in a specific H-bond interaction with the SDH enzyme active site, while the N1-methyl and C4-carboxamide groups occupy distinct binding pockets [2]. The regioisomeric N1-difluoromethyl-4-boronic ester (CAS 1206640-82-5) would, upon coupling and further functionalization, position the CHF₂ group at N1 rather than C3, fundamentally altering the H-bond geometry and abolishing the SDHI pharmacophore. SAR studies confirm that the difluoromethyl pyrazole-(m-benzene) carboxamide scaffold—requiring CHF₂ at the 3-position—'obviously increased the antifungal activity' and enabled 11-fold potency improvement over the commercial SDHI thifluzamide (EC₅₀ = 0.93 μg/mL vs. 23.09 μg/mL) [3].

regiochemistry pyrazole isomer kinase inhibitor SDHI fungicide

C4-Boronic Ester as a Direct Suzuki Handle: Synthetic Step-Count Advantage vs. Halo-Pyrazole Intermediates

The C4-pinacol boronic ester functionality enables direct, one-step Suzuki–Miyaura coupling with aryl/heteroaryl halides to construct 3-(difluoromethyl)-4-arylpyrazoles, eliminating the need for a separate borylation step from a 4-halo-pyrazole precursor. The review by Sap et al. highlights that '4-boropyrazoles [are commonly accessed] by functionalization of commercially available (1H-pyrazol-4-yl)boronic acid and esters' [1]. In contrast, accessing the same products via a 4-bromo-3-(difluoromethyl)-1H-pyrazole intermediate would require an additional Miyaura borylation step (typically Pd-catalyzed, adding catalyst cost, ligand expense, and purification overhead). Mullens reported an improved two-step synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester in 70% overall yield from the bromide, compared with a previous 30% yield, illustrating the non-trivial nature of the borylation step [2]. The target compound, as a pre-formed boronic ester, bypasses this bottleneck entirely.

synthetic efficiency step economy Suzuki–Miyaura coupling

CHF₂ vs. CH₃ Physicochemical Modulation: pKa and Lipophilicity Effects on Downstream ADME Profiles

The electron-withdrawing nature of the CHF₂ group (Hammett σₘ ≈ 0.31) lowers the pyrazole NH pKa compared to a 3-methyl analog (σₘ for CH₃ ≈ –0.07), affecting both the ionization state at physiological pH and the compound's capacity for hydrogen bonding. Introduction of fluorinated substituents into pyrazole molecules can 'significantly alter the physical and chemical properties such as pKa, lipophilicity, and conformation, therefore influencing their hydrolytic and metabolic stability' [1]. A predicted pKa of approximately 8.24 has been reported for a related 3-CHF₂-5-CF₃-pyrazole, compared to pKa ≈ 14 for 3-methylpyrazole . This ~6 log unit difference in acidity means that at physiological pH (7.4), the 3-CHF₂ pyrazole NH is partially deprotonated (enabling anion-mediated interactions), whereas the 3-CH₃ analog remains fully protonated. Additionally, the CHF₂ group increases lipophilicity (logP of CHF₂-benzene = 2.4) relative to a methyl group (logP of toluene ≈ 2.7) in a nuanced manner that depends on the scaffold, enabling fine-tuning of ADME properties [2].

physicochemical properties ADME pKa modulation lipophilicity

Optimal Procurement and Application Scenarios for 3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Based on Quantitative Differentiation Evidence


Synthesis of 3-(Difluoromethyl)-4-arylpyrazole Libraries for SDHI Fungicide Lead Optimization

This building block is the optimal choice for constructing 3-(difluoromethyl)-4-arylpyrazole libraries targeting succinate dehydrogenase (SDH) inhibition. The pre-installed C4-boronic ester enables direct, one-step Suzuki diversification, while the 3-CHF₂ group provides the essential H-bond donor pharmacophore (A = 0.085–0.126) required for SDH active-site engagement [2]. As demonstrated by Yu et al., the 3-CHF₂-pyrazole-4-carboxamide scaffold yielded compounds with EC₅₀ values as low as 0.93 μg/mL against Rhizoctonia cerealis, representing an 11-fold improvement over the commercial SDHI thifluzamide [1]. Seven commercial fungicides (fluxapyroxad, bixafen, isopyrazam, sedaxane, etc.) are built on this exact 3-(difluoromethyl)pyrazole-4-carboxylic acid scaffold [3]. Procurement of the correct 3-CHF₂-4-Bpin regioisomer (not the N1-CHF₂ isomer CAS 1206640-82-5) is essential for maintaining this pharmacophore geometry.

Medicinal Chemistry Programs Requiring Lipophilic Hydrogen Bond Donor Pharmacophores (Kinase, JAK, and Protease Targets)

For kinase inhibitor and JAK inhibitor programs where a lipophilic H-bond donor is needed to engage a backbone carbonyl or structured water in the binding pocket, this building block delivers the CHF₂ group with quantified H-bond acidity (A = 0.085–0.126) while maintaining higher lipophilicity (CHF₂-benzene logP = 2.4) than a hydroxyl isostere (phenol logP = 1.5) [1]. The free NH-pyrazole permits subsequent N-functionalization for additional target interactions. Patent literature (US20220194965A1) explicitly claims boron-containing pyrazole compounds—accessible via this building block—as JAK inhibitors for inflammation, autoimmune disease, and cancer [2]. The pinacol ester stability ensures reliable coupling yields during library synthesis, reducing the risk of failed couplings due to protodeboronation [3].

Multi-Step Fragment-Based Drug Discovery (FBDD) and Parallel Synthesis Requiring Bench-Stable Boronic Ester Handling

In fragment-based or parallel synthesis workflows where building blocks must survive extended storage and repeated handling, the pinacol ester form provides quantified stability advantages. The pinacol ester is kinetically resistant to protodeboronation at pH 7–12, unlike free boronic acids which degrade via direct protodeboronation [1]. This stability translates to consistent lot-to-lot performance in automated synthesis platforms. Commercially available purities of 97–98% are documented from multiple suppliers, with pricing at approximately $436–698 per 100–250 mg scale [2], positioning this as a specialty building block for focused library synthesis rather than large-scale production. The crystalline nature of pinacol esters also facilitates purification and accurate weighing compared to often hygroscopic free boronic acids [3].

Agrochemical Process Research for SDHI Fungicide Intermediate Development

This compound is directly relevant to process chemistry groups developing new synthetic routes to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), the key intermediate for seven commercial SDHI fungicides [1]. While the target compound bears a free NH (rather than N-methyl), it can serve as a versatile intermediate for both N–H and N-substituted final products. The patent literature (WO2018032586) describes methods for synthesizing DFPA and intermediates thereof, highlighting the industrial relevance of this structural class [2]. Bixafen synthesis via Suzuki coupling of related pyrazole intermediates has been demonstrated at ppm-level Pd catalyst loadings in water, achieving up to 97% yield, underscoring the industrial scalability of pyrazole boronic ester cross-couplings [3].

Quote Request

Request a Quote for 3-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.